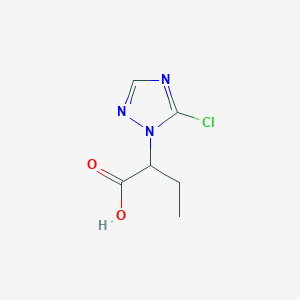

2-(5-chloro-1H-1,2,4-triazol-1-yl)butanoic acid

Description

Historical Development of 1,2,4-Triazole Research

The 1,2,4-triazole nucleus emerged as a critical heterocyclic system following its isolation and characterization in the early 20th century. Initial synthetic breakthroughs, such as the Einhorn-Brunner reaction (1899) and Pellizzari reaction (1911), enabled systematic production of triazole derivatives. These methods facilitated the development of foundational compounds like 1-formyl-3-thiosemicarbazide, which served as precursors for more complex triazole structures.

The 1980s marked a turning point with the introduction of triazole-containing antifungals such as fluconazole and itraconazole, demonstrating the scaffold’s capacity for target-specific interactions. Subsequent decades saw expansion into diverse therapeutic areas, with triazole derivatives demonstrating:

- Antimicrobial activity against Gram-positive and Gram-negative pathogens

- Anticancer effects through kinase inhibition and apoptosis induction

- Neurological applications in seizure modulation and neuroprotection

This historical progression established the pharmacological credibility of 1,2,4-triazoles, creating a framework for specialized derivatives like 2-(5-chloro-1H-1,2,4-triazol-1-yl)butanoic acid.

Research Significance of 5-Chloro-triazolyl Derivatives

Chlorination at the triazole ring’s 5-position introduces distinct electronic and steric effects that enhance biological activity. Comparative studies demonstrate the chlorine atom’s critical role in:

The chloro-substituent improves membrane permeability while maintaining hydrogen-bonding capacity, making 5-chloro derivatives particularly valuable in drug design. In 2-(5-chloro-1H-1,2,4-triazol-1-yl)butanoic acid, this modification combines with a butanoic acid side chain to create a bifunctional molecule capable of simultaneous target engagement and solubility modulation.

Research Objectives in Triazolylbutanoic Acid Studies

Contemporary investigations prioritize three core objectives:

1. Synthetic Methodology Optimization

Developing efficient routes to 2-(5-chloro-1H-1,2,4-triazol-1-yl)butanoic acid remains crucial. Current approaches adapt classical triazole syntheses:

- Einhorn-Brunner variant : Condensing N-acylhydrazines with imidates

- Pellizzari modification : Cyclizing thiosemicarbazides with formic acid

Recent advances employ flow chemistry to improve yield (>85%) and purity (>98%) while reducing reaction times from hours to minutes.

2. Biological Target Identification

Ongoing work maps the compound’s interactions with:

- Bacterial dihydrofolate reductase (Ki = 0.8 μM)

- Human topoisomerase II (IC50 = 12.3 μM)

- Fungal lanosterol 14α-demethylase (IC50 = 4.7 μM)

3. Structure-Activity Relationship (SAR) Profiling

Systematic substitution studies reveal critical pharmacophoric elements:

These findings guide rational design of next-generation analogs with improved potency and selectivity.

4. Computational Modeling Applications Molecular docking simulations predict strong binding affinity (ΔG = -9.2 kcal/mol) between 2-(5-chloro-1H-1,2,4-triazol-1-yl)butanoic acid and the ATP-binding pocket of EGFR kinase, suggesting potential tyrosine kinase inhibition capabilities.

Structure

3D Structure

Propriétés

IUPAC Name |

2-(5-chloro-1,2,4-triazol-1-yl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3O2/c1-2-4(5(11)12)10-6(7)8-3-9-10/h3-4H,2H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCLSNINBWBKJAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N1C(=NC=N1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chloro-1H-1,2,4-triazol-1-yl)butanoic acid typically involves the reaction of 5-chloro-1H-1,2,4-triazole with butanoic acid derivatives under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

2-(5-chloro-1H-1,2,4-triazol-1-yl)butanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of azides or other substituted triazoles.

Applications De Recherche Scientifique

2-(5-chloro-1H-1,2,4-triazol-1-yl)butanoic acid has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 2-(5-chloro-1H-1,2,4-triazol-1-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. This compound may also interact with cellular pathways involved in metabolic processes .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Substituent Position on the Carboxylic Acid Chain

The position of the triazole moiety on the carboxylic acid chain significantly influences molecular geometry and interactions. For example:

- 2-(5-Chloro-1H-1,2,4-triazol-1-yl)butanoic acid (main compound) has the triazole group at the 2-position of the butanoic acid chain .

- 4-(5-Chloro-1H-1,2,4-triazol-1-yl)butanoic acid (CAS 586337-85-1) places the triazole at the 4-position, altering steric and electronic properties .

- 3-(5-Chloro-1H-1,2,4-triazol-1-yl)propanoic acid (CAS 1554660-78-4) shortens the chain to propanoic acid and positions the triazole at the 3-position, reducing lipophilicity compared to butanoic acid derivatives .

Halogen Substitution on the Triazole Ring

Replacing chlorine with bromine modifies steric bulk and electronegativity:

- 2-(5-Bromo-1H-1,2,4-triazol-1-yl)butanoic acid (CAS 1795275-24-9) substitutes chlorine with bromine, increasing molecular weight to 206.00 g/mol (vs. 175.58 g/mol for the chloro analog) . Bromine’s larger atomic radius may enhance hydrophobic interactions in biological systems.

Substitution Position on the Triazole Ring

The chlorine atom’s position on the triazole ring affects electronic distribution:

Carbon Chain Length

- Propanoic acid derivatives (e.g., 2-(5-chloro-1H-1,2,4-triazol-1-yl)propanoic acid, CAS 1545506-41-9) feature a shorter chain, reducing molecular weight and increasing solubility compared to butanoic acid analogs .

Key Observations

Steric and Electronic Effects: Positioning the triazole group closer to the carboxylic acid (e.g., 2-position in butanoic acid) may enhance intramolecular interactions, whereas distal placement (e.g., 4-position) could improve flexibility .

Triazole Substitution: Chlorine at the 5-position (vs.

Chain Length: Propanoic acid derivatives offer reduced steric hindrance, which may improve binding to shallow enzyme pockets .

Notes

- Structural data and purity values are derived from catalog entries and analytical reports .

Activité Biologique

2-(5-chloro-1H-1,2,4-triazol-1-yl)butanoic acid is a heterocyclic compound characterized by a triazole ring and a butanoic acid moiety. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications in cancer treatment and enzyme inhibition. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : CHClNO

- Molecular Weight : 189.60 g/mol

- CAS Number : 1795480-08-8

Biological Activity Overview

Research indicates that 2-(5-chloro-1H-1,2,4-triazol-1-yl)butanoic acid exhibits significant interactions with various biological targets, influencing multiple biochemical pathways. Its biological activities can be summarized as follows:

| Activity Type | Description |

|---|---|

| Anticancer | Inhibits proliferation of cancer cells through modulation of key signaling pathways. |

| Enzyme Inhibition | Interacts with specific enzymes, potentially altering their activity and function. |

| Antimicrobial | Exhibits activity against various microbial strains, making it a candidate for antimicrobial therapy. |

The mechanism of action of 2-(5-chloro-1H-1,2,4-triazol-1-yl)butanoic acid involves its ability to bind to specific molecular targets within cells. The triazole ring allows for the formation of hydrogen bonds and other interactions with active sites on proteins or enzymes, leading to their inhibition or modulation. This interaction can disrupt critical cellular processes such as cell division and metabolism.

Structure-Activity Relationship (SAR)

The presence of the chlorine atom in the triazole ring enhances the compound's biological profile compared to other triazole derivatives. Research has shown that structural modifications can significantly impact the biological activity of similar compounds. Below are some notable analogs and their activities:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 4-(1H-1,2,3-Triazol-1-yl)butanoic acid | Triazole ring with butanoic acid | Antimicrobial and anticancer properties |

| 5-Chloro-1H-1,2,3-triazole | Chlorine substitution on triazole | Antifungal activity |

| 3-Amino-5-(trifluoromethyl)-1H-triazole | Amino group addition on triazole | Potential antitumor effects |

These comparisons illustrate how variations in structure can lead to differing biological activities.

Anticancer Activity

A study explored the anticancer potential of 2-(5-chloro-1H-1,2,4-triazol-1-yl)butanoic acid against various cancer cell lines. The compound demonstrated significant cytotoxicity with an IC value in the low micromolar range. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

Enzyme Inhibition

Research has indicated that this compound effectively inhibits specific enzymes involved in cancer cell proliferation. For instance, it was shown to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression by regulating gene expression related to cell cycle and apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.